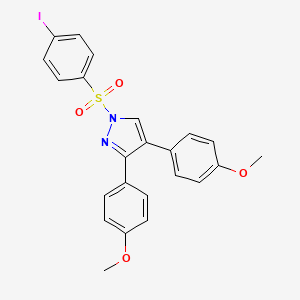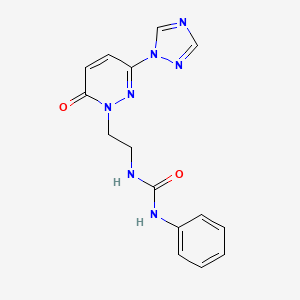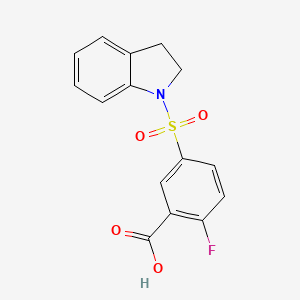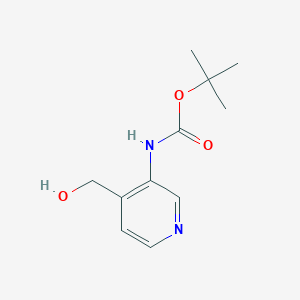![molecular formula C14H12N8OS B2647608 N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396850-45-5](/img/structure/B2647608.png)
N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide” is a novel compound that has been synthesized and evaluated as an antimicrobial agent in agriculture . It is a derivative of 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole .
Synthesis Analysis
The synthesis of this compound involves a molecular hybridization strategy . The condensation reaction of triazolethiones with α-halomethylcarbonyl compounds is the main method for the synthesis of thiazolo[3,2-b][1,2,4]triazoles . This reaction can be performed in acetone at room temperature in the presence of a base .Molecular Structure Analysis
The molecular structures of compounds similar to “N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide” were confirmed via the single-crystal X-ray diffraction method . The structures of these compounds were also determined by 1H NMR, 13C NMR .Chemical Reactions Analysis
The compound is part of a series of novel 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives . These compounds were designed, synthesized, and evaluated as antimicrobial agents in agriculture .Applications De Recherche Scientifique
Synthesis of Novel Thiazolo Pyrimidines
The compound N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide belongs to a broader category of thiazolo derivatives, known for their versatile applications in various scientific research fields. A study discusses the synthesis of new thiazolo[4,5-e][1.2,4-triazolo][4,3-c]pyrimidines and tetrazolo analogs from 2-Methylsulphanyl-5-aminothiazole-4-carboxamide, a precursor related to the compound . These derivatives exhibit interesting heteroarylthiazolo pyrimidine motifs and offer potential applications in medicinal chemistry and materials science (Chattopadhyay et al., 2010).
Structural Elucidation and Antimicrobial Activity
Another study focuses on synthesizing and elucidating the structure of compounds containing di-, tri-, and tetrathiazole moieties. These compounds were synthesized through reactions involving 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various amines and derivatives. The research emphasizes the antimicrobial activity of these thiazole derivatives, indicating their potential as antimicrobial agents, especially those with di- and trithiazole rings showing activity exceeding standard antibiotics (Althagafi, El‐Metwaly, & Farghaly, 2019).
Heterocyclic Applications in Synthesis and Biology
The relevance of heterocyclic compounds, especially thiazoles, is further emphasized in a study discussing their role in synthesizing carbohydrate-based bioactive molecules. Thiazole-based reagents are used for chain elongation of monosaccharides and synthesis of complex molecules with potential biological activities. The paper highlights the versatility of thiazoles and triazoles in constructing complex molecular architectures, indicating their importance in organic synthesis and biological applications (Dondoni, 2010).
Mécanisme D'action
Orientations Futures
The compound has shown promising results as an antimicrobial agent in agriculture . It demonstrated a strong efficacy against the pathogen Xanthomonas oryzae pv. oryzae (Xoo) . The current study will provide useful guidance for the rational design of more efficient agricultural antimicrobial agents using the thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety as lead compounds .
Propriétés
IUPAC Name |
2-(4-methylphenyl)-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N8OS/c1-9-2-4-10(5-3-9)22-19-12(18-20-22)13(23)15-6-11-7-24-14-16-8-17-21(11)14/h2-5,7-8H,6H2,1H3,(H,15,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDVUMVRHIHFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=CSC4=NC=NN34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2647526.png)
![[(7-Chloroquinolin-4-yl)amino]thiourea](/img/structure/B2647528.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2647531.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2647533.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B2647535.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2647537.png)

![N-(4-methoxyphenethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2647542.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2647544.png)


